
Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)-: is a coordination compound where copper is complexed with two ethyl 2-oxocyclopentanecarboxylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- typically involves the reaction of copper salts with ethyl 2-oxocyclopentanecarboxylate under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol and then adding ethyl 2-oxocyclopentanecarboxylate to the solution. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state and potentially altering the coordination environment.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile, and the conditions (temperature, pH, etc.) are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is used as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The copper center can interact with biological molecules, leading to the disruption of microbial cell functions .
Medicine
In medicine, there is interest in this compound for its potential therapeutic applications. Copper complexes are known to exhibit anti-inflammatory and anticancer properties, and ongoing research aims to explore these effects further .
Industry
In industry, Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is used in the development of advanced materials. Its unique coordination properties make it suitable for use in the fabrication of metal-organic frameworks and other functional materials .
Wirkmechanismus
The mechanism by which Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- exerts its effects involves the interaction of the copper center with various molecular targets. In catalytic reactions, the copper center can facilitate electron transfer processes, enabling the oxidation or reduction of substrates. In biological systems, the copper center can bind to proteins and enzymes, disrupting their normal function and leading to antimicrobial or therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper, bis(acetylacetonato-O,O’)-: Another copper complex with similar coordination properties but different ligands.
Copper, bis(benzoylacetonato-O,O’)-: A copper complex with benzoylacetonate ligands, used in similar applications.
Copper, bis(salicylaldehydato-O,O’)-: A copper complex with salicylaldehyde ligands, known for its catalytic and biological activities.
Uniqueness
Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is unique due to the specific structure of its ligands, which provide distinct steric and electronic properties. This uniqueness can lead to different reactivity and selectivity in chemical reactions compared to other copper complexes .
Eigenschaften
Molekularformel |
C16H22CuO6 |
|---|---|
Molekulargewicht |
373.89 g/mol |
IUPAC-Name |
copper;ethyl 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/2C8H11O3.Cu/c2*1-2-11-8(10)6-4-3-5-7(6)9;/h2*2-5H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
PUPZRWSNBHKKOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)[C-]1CCCC1=O.CCOC(=O)[C-]1CCCC1=O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


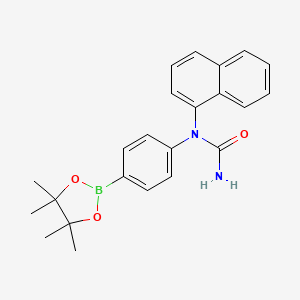
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
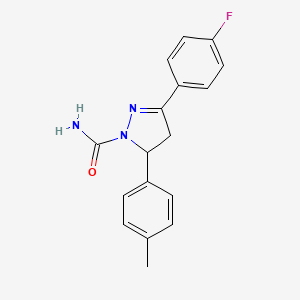
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
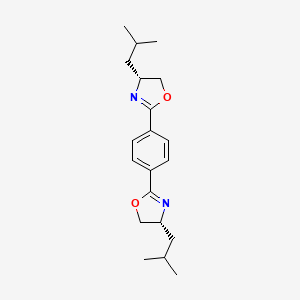
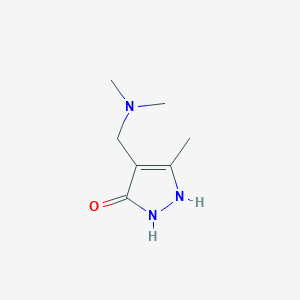
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
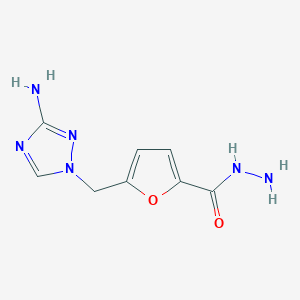

![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)

